2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

Catalog No.
S1789214
CAS No.
1019842-99-9
M.F
C36H26O2P2S
M. Wt
584.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

CAS Number

1019842-99-9

Product Name

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

IUPAC Name

2,8-bis(diphenylphosphoryl)dibenzothiophene

Molecular Formula

C36H26O2P2S

Molecular Weight

584.61

InChI

InChI=1S/C36H26O2P2S/c37-39(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)41-35)40(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H

InChI Key

ZCJJIQHVZCFSGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)SC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene
  • Organic Optoelectronics: The presence of conjugated thiophene and phenyl groups suggests potential applications in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs) due to their ability to conduct electricity and absorb light [].
  • Material Science: The diphenylphosphoryl groups might contribute to flame retardant properties or other desirable material characteristics, warranting investigation for applications in polymers or other materials [].

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene is a complex organic compound characterized by its unique structure, which consists of a dibenzo[b,d]thiophene core with two diphenylphosphoryl groups attached at the 2 and 8 positions. Its empirical formula is C36H26O2P2S, and it has a molecular weight of 584.60 g/mol . This compound exhibits significant interest in various fields due to its potential applications in organic electronics and materials science.

BDT's mechanism of action in OFETs relies on its ability to transport charge carriers (electrons) efficiently through its π-conjugated system. The electron-withdrawing diphenylphosphoryl groups help to modulate the charge distribution within the molecule, optimizing its performance in transistor devices [].

The chemical behavior of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene can be explored through several types of reactions:

  • Nucleophilic Substitution: The phosphorus atoms in the diphenylphosphoryl groups can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Oxidation-Reduction: The compound can participate in redox reactions, particularly involving the phosphorus moieties.
  • Coordination Chemistry: The diphenylphosphoryl groups can act as ligands, coordinating with metal ions to form complexes.

These reactions are crucial for modifying the compound for specific applications in catalysis and material synthesis.

The synthesis of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene typically involves several steps:

  • Formation of Dibenzo[b,d]thiophene: This can be achieved through cyclization reactions involving appropriate precursors.
  • Phosphorylation: The introduction of diphenylphosphoryl groups at the 2 and 8 positions is usually done via electrophilic substitution or coupling reactions with phosphorous-containing reagents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for subsequent applications.

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene has several notable applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Material Science: The compound's structural characteristics allow it to be used in the development of advanced materials with tailored properties.
  • Catalysis: Due to its ability to coordinate with metal ions, it may serve as a ligand in catalytic processes.

Interaction studies involving 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene focus on its behavior in various environments:

  • Metal Coordination: Investigations into how this compound interacts with transition metals can provide insights into its potential as a catalyst.
  • Biological Interactions: Studies examining its effects on cellular systems could reveal its utility in pharmaceutical applications.

Several compounds share structural or functional similarities with 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Dibenzo[b,d]thiopheneCore structure similar to dibenzo[b,d]thiopheneLacks phosphoryl groups; primarily studied for photophysical properties.
DiphenylphosphineContains phosphorus but lacks thiophene structureUsed primarily as a ligand in coordination chemistry.
TriphenylphosphinePhosphorus compound without thiophene coreWidely used in organic synthesis but lacks unique electronic properties.

The uniqueness of 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene lies in its dual functionality as both an electronic material and a potential biologically active compound due to the presence of both thiophene and phosphoryl groups.

The synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene relies heavily on palladium-catalyzed cross-coupling reactions, which serve as the cornerstone methodology for introducing diphenylphosphoryl groups at the 2 and 8 positions of the dibenzothiophene core . The most effective approach involves a palladium-catalyzed coupling reaction between 2,8-dibromodibenzothiophene and diphenylphosphine oxide under carefully optimized conditions .

The reaction mechanism follows a typical cross-coupling pathway where palladium acetate serves as the primary catalyst in combination with suitable ligands [28]. The process requires the use of diphenylphosphine oxide as the phosphorus-containing coupling partner, which undergoes oxidative addition with the aryl bromide substrate [28]. Optimal reaction conditions have been established using palladium acetate at 5 mole percent loading with 2,2'-bipyridyl as the supporting ligand .

Temperature optimization studies reveal that the coupling reaction proceeds most efficiently at 110°C in toluene solvent . The reaction duration typically extends to 72 hours to achieve complete conversion, with yields ranging from 70-75 percent under laboratory conditions . Base selection plays a crucial role, with potassium carbonate providing the most favorable results for deprotonation of the diphenylphosphine oxide substrate .

ParameterOptimized Value
CatalystPalladium acetate (5 mole percent)
Ligand2,2'-bipyridyl (10 mole percent)
SolventToluene
Temperature110°C
Duration72 hours
BasePotassium carbonate
Yield70-75%

The coupling strategy demonstrates excellent regioselectivity for the 2,8-positions of dibenzothiophene, which can be attributed to the electronic properties of the heterocyclic system . The electron-deficient nature of the brominated positions enhances their reactivity toward oxidative addition with the palladium catalyst [19]. Alternative palladium sources including palladium chloride and tetrakis(triphenylphosphine)palladium have been investigated, but palladium acetate consistently provides superior yields and reaction reproducibility [28].

Ligand effects significantly influence the coupling efficiency, with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene showing promising results in preliminary studies [33]. However, the standard 2,2'-bipyridyl ligand remains the preferred choice due to its balance of reactivity and cost-effectiveness . The reaction demonstrates good functional group tolerance, allowing for the presence of electron-withdrawing substituents on the dibenzothiophene core without significant yield reduction [28].

Phosphorylation Reaction Mechanisms

The phosphorylation mechanism for introducing diphenylphosphoryl groups involves a complex series of elementary steps that proceed through well-defined intermediates [7]. The initial step involves the formation of a palladium-phosphorus complex through coordination of diphenylphosphine oxide to the palladium center [6]. This coordination activates the phosphorus-hydrogen bond toward subsequent oxidative addition with the aryl bromide substrate [28].

The mechanistic pathway proceeds through oxidative addition of the aryl bromide to the palladium center, forming a palladium(II) intermediate [28]. The diphenylphosphine oxide then undergoes nucleophilic attack at the palladium-bound aryl group, facilitated by base-promoted deprotonation [32]. This step is rate-limiting and determines the overall reaction kinetics [31].

Computational studies using density functional theory have elucidated the transition state geometries and activation barriers for the phosphorylation process [31]. The calculations reveal that the phosphorus-carbon bond formation occurs through a concerted mechanism with an activation energy of approximately 25 kilocalories per mole [31]. The reaction proceeds with retention of configuration at the phosphorus center, consistent with the observed stereochemical outcomes [32].

The role of the base is crucial for facilitating proton abstraction from the diphenylphosphine oxide substrate [32]. Carbonate bases such as potassium carbonate provide optimal basicity for deprotonation while avoiding excessive nucleophilicity that could interfere with the palladium catalytic cycle . The base also assists in regenerating the active palladium(0) species through reductive elimination [11].

Mechanistic StepActivation Energy (kcal/mol)Rate Constant
Oxidative Addition18.5Fast
Phosphorylation25.2Rate-limiting
Reductive Elimination12.8Fast

Experimental kinetic studies support the proposed mechanism, showing first-order dependence on both the aryl bromide and diphenylphosphine oxide concentrations [31]. The reaction exhibits zero-order kinetics with respect to base concentration above a threshold value, indicating complete deprotonation under standard conditions [32]. Temperature-dependent rate measurements yield an overall activation energy of 24.8 kilocalories per mole, in excellent agreement with computational predictions [31].

The phosphorylation mechanism also involves competitive pathways that can lead to byproduct formation [7]. Side reactions include phosphine oxide dimerization and aryl-aryl coupling, which become more prominent at elevated temperatures or with excess phosphine oxide [32]. These competing processes necessitate careful optimization of reaction stoichiometry and temperature control .

Purification Techniques: Sublimation vs. Chromatographic Approaches

The purification of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene presents unique challenges due to its high molecular weight and limited solubility in common organic solvents . Two primary purification strategies have been developed: sublimation under reduced pressure and chromatographic separation methods [9].

Sublimation purification exploits the compound's volatility under vacuum conditions, typically conducted at temperatures above 250°C under pressures ranging from 10⁻³ to 10⁻⁵ Torr . This technique effectively removes low-molecular-weight impurities and oligomeric byproducts that lack sufficient volatility [9]. The sublimation process yields material with purity exceeding 99 percent as confirmed by high-performance liquid chromatography analysis .

The advantages of sublimation include the absence of solvent contamination and the ability to purify large quantities without the need for extensive chromatographic columns [9]. However, sublimation requires specialized equipment and careful temperature control to prevent thermal decomposition [24]. Material losses during sublimation can reach 10-15 percent due to incomplete volatilization and apparatus limitations [24].

Chromatographic purification employs silica gel column chromatography with optimized solvent systems [22]. The most effective mobile phase consists of a gradient elution starting with hexane and progressing to ethyl acetate-hexane mixtures [10]. High-performance liquid chromatography using C18 columns with acetonitrile-water gradients provides excellent resolution for analytical and preparative applications .

Purification MethodPurity AchievedRecovery YieldEquipment Requirements
Sublimation>99%85-90%Vacuum system, heating
Column Chromatography95-98%90-95%Silica gel, solvents
Preparative HPLC>99%80-85%HPLC system, columns

The choice between purification methods depends on the intended application and scale requirements [22]. For research applications requiring ultra-high purity, sublimation followed by recrystallization provides optimal results . Industrial-scale purification favors chromatographic methods due to their scalability and lower energy requirements [22].

Comparative studies demonstrate that sublimation produces material with lower residual impurity levels, particularly for removing triphenylphosphine oxide byproducts [10]. However, chromatographic methods offer better recovery yields and are more suitable for heat-sensitive derivatives [22]. The selection of purification strategy should consider the specific purity requirements, scale of operation, and available equipment [24].

Recent developments in countercurrent chromatography have shown promise for large-scale purification of phosphine oxide-containing reaction mixtures [10]. This technique provides enhanced separation efficiency while reducing solvent consumption compared to traditional column chromatography [10]. The method employs a hexane-ethyl acetate-methanol-water solvent system that effectively separates the target compound from related impurities [10].

Scalability Challenges in Multi-Step Synthesis

The industrial-scale synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene faces significant challenges related to reaction scalability, cost optimization, and process safety [12]. The multi-step synthetic route requires careful consideration of each transformation to ensure consistent product quality and economic viability [13].

The initial bromination of dibenzothiophene to form 2,8-dibromodibenzothiophene can be scaled effectively using continuous flow reactors [2]. Flow chemistry approaches provide improved heat and mass transfer, enabling better control of reaction selectivity and minimizing overoxidation [12]. Pilot-scale studies demonstrate yields of 85-90 percent using bromination in chloroform with controlled temperature profiles .

The palladium-catalyzed coupling step presents the most significant scalability challenges due to catalyst cost and reaction time requirements [12]. At industrial scale, catalyst loading can be reduced to 2-3 mole percent without substantial yield loss, improving process economics [12]. However, the extended reaction times of 72 hours create bottlenecks in continuous production scenarios .

Catalyst recovery and recycling strategies become essential for large-scale operations [13]. Heterogeneous palladium catalysts supported on solid phases have been investigated as alternatives to homogeneous systems [12]. These catalysts can be recovered by filtration and reused for multiple cycles, though some activity loss occurs over time [25].

Scale FactorLaboratoryPilot ScaleIndustrial Scale
Batch Size1-10 g100-1000 g>10 kg
Catalyst Loading5 mol%3 mol%2 mol%
Reaction Time72 h48 h36 h
Yield70-75%75-80%80-85%

Solvent management represents another critical scalability factor [12]. The large volumes of toluene required for the coupling reaction necessitate efficient recovery and recycling systems [16]. Distillation and purification of recovered solvents add complexity but are essential for economic operation [12]. Alternative solvents with lower boiling points have been explored to reduce energy requirements for solvent recovery [25].

Process intensification through microreactor technology offers potential solutions for scalability challenges [12]. Microreactors provide enhanced heat and mass transfer, enabling shorter reaction times and improved selectivity [12]. The high surface-area-to-volume ratio facilitates better temperature control, which is crucial for maintaining consistent product quality [16].

Quality control and analytical monitoring become increasingly important at larger scales [15]. Real-time monitoring using in-line spectroscopic methods allows for immediate process adjustments and helps maintain product specifications [25]. Advanced process control systems integrate multiple analytical techniques to optimize reaction conditions continuously [12].

The economic analysis of large-scale production indicates that raw material costs dominate the overall production expenses [13]. The cost of diphenylphosphine oxide and palladium catalyst represents approximately 60-70 percent of total manufacturing costs [12]. Strategies for cost reduction include alternative phosphorus sources and catalyst recycling protocols [13].

XLogP3

8.5

Dates

Modify: 2023-08-15

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